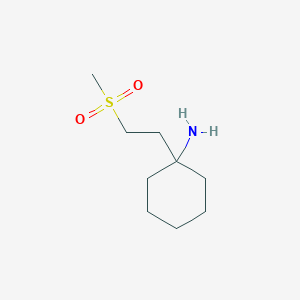

1-(2-(Methylsulfonyl)ethyl)cyclohexan-1-amine

Description

1-(2-(Methylsulfonyl)ethyl)cyclohexan-1-amine is a chemical compound with the molecular formula C9H19NO2S and a molecular weight of 205.32 g/mol . This compound is characterized by a cyclohexane ring substituted with an amine group and a methylsulfonyl ethyl group. It is used in various research and industrial applications due to its unique chemical properties.

Properties

Molecular Formula |

C9H19NO2S |

|---|---|

Molecular Weight |

205.32 g/mol |

IUPAC Name |

1-(2-methylsulfonylethyl)cyclohexan-1-amine |

InChI |

InChI=1S/C9H19NO2S/c1-13(11,12)8-7-9(10)5-3-2-4-6-9/h2-8,10H2,1H3 |

InChI Key |

CLZAYQAFRPGDKQ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCC1(CCCCC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Methylsulfonyl)ethyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with methylsulfonyl ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylsulfonyl)ethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives .

Scientific Research Applications

1-(2-(Methylsulfonyl)ethyl)cyclohexan-1-amine is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Methylsulfonyl)ethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Cyclohexylamine: Similar structure but lacks the methylsulfonyl ethyl group.

Methylsulfonylmethane (MSM): Contains the methylsulfonyl group but lacks the cyclohexane ring.

Ethylcyclohexylamine: Similar structure but with different substituents.

Uniqueness

1-(2-(Methylsulfonyl)ethyl)cyclohexan-1-amine is unique due to the presence of both the cyclohexane ring and the methylsulfonyl ethyl group, which confer distinct chemical and biological properties. This combination makes it valuable for specific research and industrial applications .

Biological Activity

1-(2-(Methylsulfonyl)ethyl)cyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure and Formula

- Molecular Formula : C10H19N1O2S1

- Molecular Weight : 219.33 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The methylsulfonyl group is known to enhance the compound's solubility and bioavailability, which may contribute to its pharmacological effects.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives of methylsulfonyl compounds have been shown to inhibit tumor growth in various animal models, suggesting that this compound may possess similar properties .

Antimicrobial Properties

A study on related sulfonyl compounds demonstrated their effectiveness against a range of microbial strains, including bacteria and fungi. The antimicrobial activity was assessed using the disc diffusion method, revealing notable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could potentially exhibit similar antimicrobial effects .

Case Studies

- Inhibition Studies : Inhibition assays have shown that methylsulfonyl derivatives can effectively inhibit lysyl oxidase (LOX), an enzyme involved in extracellular matrix remodeling and tumor progression. The potency of these inhibitors increased significantly with longer preincubation times, indicating a time-dependent mechanism of action .

- Antitumor Efficacy : Clomesone, a related compound, demonstrated significant antitumor activity across various murine models. It was particularly effective against L1210 leukemia and other tumor types, suggesting that structural analogs like this compound may also show promise in cancer therapy .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C10H19N1O2S1 |

| Molecular Weight | 219.33 g/mol |

| Antitumor Activity | Significant in animal models |

| Antimicrobial Activity | Effective against multiple strains |

| Mechanism of Action | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.